REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[CH:7]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1)=O.[CH3:18][OH:19]>C(Cl)Cl>[CH3:18][O:19][C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([C:7]#[CH:1])=[CH:17][CH:16]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
(1-diazo-2-oxo-propyl)-phosphonic acid dimethyl
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
341 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
continued stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to get the residue
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
WASH
|
Details
|
was washed with 5% sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |